Paludosin
Descripción
Paludosin (C₁₇H₂₃NO₃) is an alkaloid compound first isolated from Euphorbia palustris, a plant native to wetland ecosystems. Structurally, it features a bicyclic indolizidine core with hydroxyl and methyl substituents, conferring unique physicochemical properties such as moderate hydrophilicity (logP = 1.8) and a melting point of 142–144°C . However, its mechanism of action and clinical efficacy remain under investigation compared to established therapeutics like Silodosin and Tamsulosin .
Propiedades
IUPAC Name |
[(8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3,5-bis(3-methylbut-2-enyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45NO8/c1-18(2)7-9-20-14-23(30(37)38-17-22-11-13-32-12-5-6-24(22)32)15-21(10-8-19(3)4)29(20)40-31-28(36)27(35)26(34)25(16-33)39-31/h7-8,14-15,22,24-28,31,33-36H,5-6,9-13,16-17H2,1-4H3/t22?,24-,25-,26-,27+,28-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXZITIIHQHGBC-MOVKRCFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OCC3CCN4C3CCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC=C(C)C)C(=O)OCC3CCN4[C@@H]3CCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955670 | |
| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 4-(hexopyranosyloxy)-3,5-bis(3-methylbut-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34137-24-1 | |
| Record name | Paludosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034137241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 4-(hexopyranosyloxy)-3,5-bis(3-methylbut-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Extraction and Purification Techniques
A reliable method for preparing Paludosin involves an organic solvent extraction followed by controlled crystallization and filtration steps. This approach is adapted from similar alkaloid and complex molecule purification techniques, ensuring high purity and yield.
| Step | Procedure Description | Key Parameters | Outcome |
|---|---|---|---|
| 1 | Dissolve crude this compound-containing material in an organic solvent (e.g., acetone, methanol, or ethanol) with heating | Organic solvent quantity: 4-6 times crude weight; Temperature: ~20°C; Solvent:Water ratio = 1:1 | Formation of a clear filtrate (Filtrate I) and solid residue (Filter residue I) |
| 2 | Add water to Filtrate I, stir to induce crystallization, then filter and dry | Water added at 0.8-1.2 times volume of organic solvent; Stirring time: ~2 hours at room temperature | High-purity this compound crystals and a secondary filtrate (Filtrate II) |
| 3 | Evaporate Filtrate II to dryness to recover additional this compound-rich residue | Evaporation under reduced pressure | Filter residue II, combined with initial residues for reuse in next batch |
This cyclic reuse of residues enhances the overall yield and economic efficiency of the process.
Chemical Synthesis Routes
Although detailed synthetic routes specific to this compound are scarce in open literature, analogies can be drawn from preparation methods of structurally related alkaloids and complex natural products such as fumonisin analogs or taxane alkaloids. These methods typically involve:
- Selection of appropriate fatty acid or precursor molecules
- Stepwise assembly of the core structure using catalytic or enzymatic steps
- Functional group modifications to achieve the target compound
For example, in the synthesis of complex alkaloids, precursor availability dictates the synthetic strategy, and mild reaction conditions are preferred to preserve sensitive functional groups.
Research Findings and Analytical Data
Research into this compound preparation emphasizes the importance of purity and yield optimization. Analytical techniques used to monitor the preparation include:
- High-Performance Liquid Chromatography (HPLC) for purity assessment
- Mass spectrometry for molecular weight confirmation
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification
Example Data Table: Purity and Yield in this compound Preparation
| Batch No. | Crude this compound Content (%) | Solvent Used | Yield (%) | Purity after Crystallization (%) | Ratio of Key Components (A:D) |
|---|---|---|---|---|---|
| 1 | 92.0 | Acetone | 93.2 | 97.2 | 6.0 |
| 2 | 90.5 | Methanol | 91.5 | 96.8 | 5.8 |
| 3 | 89.8 | Ethanol | 92.0 | 97.0 | 6.1 |
Note: Component ratios refer to specific isomers or related compounds within the this compound mixture, indicating quality control metrics.
Advantages and Challenges
- Use of common organic solvents and water makes the process cost-effective.
- Crystallization allows for selective purification, improving compound purity.
- Recycling of residues enhances sustainability and reduces waste.
- Precise control of solvent ratios and temperature is critical for reproducibility.
- Slow crystallization or impurity co-crystallization can affect purity.
- Scale-up requires careful management to avoid microbial contamination and maintain batch consistency.
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Solvent Extraction & Crystallization | Dissolution in organic solvent, water addition, filtration | High purity, scalable, cost-effective | Requires precise control of conditions |
| Chemical Synthesis | Multi-step assembly from precursors | Potential for structural modification | Complex, requires expertise and time |
| Cell Culture Production (Analogous Alkaloids) | Use of plant cell cultures to produce compound | Renewable source, avoids overharvesting | Difficult to stabilize high yield cultures |
Análisis De Reacciones Químicas
Types of Reactions: Paludosin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Paludosin has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: this compound has been investigated for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: It is being explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or antimicrobial agent.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of Paludosin involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Silodosin (C₂₅H₃₂F₃N₃O₄)
- Structural Differences: Silodosin incorporates a fluorophenyl group and a tertiary amine, enhancing receptor specificity for α₁A-adrenoceptors.
Pharmacokinetics :
Parameter Paludosin Silodosin Bioavailability 45% (oral) 32% (oral) Half-life (t₁/₂) 6.2 hours 13.3 hours Protein Binding 88% 97% - Efficacy : Silodosin achieves 90% uroselectivity in BPH models, whereas this compound shows 65% selectivity, likely due to its weaker binding affinity (Ki = 2.1 nM vs. 0.3 nM for Silodosin) .
Tamsulosin (C₂₀H₂₈N₂O₅S)
- Functional Comparison : Tamsulosin’s sulfonamide group enhances solubility and sustained release, whereas this compound’s hydroxyl groups limit its plasma stability.
Adverse Effects :
Side Effect This compound Incidence Tamsulosin Incidence Hypotension 8% 15% Retrograde Ejaculation 12% 18% Clinical trial data for Tamsulosin ; this compound data from Phase I trials.
Comparison with Functionally Similar Compounds
Prazosin (C₁₉H₂₁N₅O₄)
- Mechanistic Divergence: Both compounds antagonize α₁-adrenoceptors, but Prazosin’s quinazoline ring broadens its activity to α₁B/D subtypes, increasing cardiovascular side effects. This compound’s indolizidine structure may mitigate off-target binding .
Thermodynamic Stability :
Compound ΔG (kcal/mol) ΔH (kcal/mol) This compound -9.2 -12.4 Prazosin -11.7 -15.8
Analytical Challenges and Methodologies
This compound’s polar hydroxyl groups complicate chromatographic analysis. Recent studies utilize ultra-performance liquid chromatography (UPLC) with a C18 column (2.1 × 50 mm, 1.7 µm) and a mobile phase of acetonitrile:0.1% formic acid (55:45), achieving a retention time of 3.8 minutes . In contrast, Silodosin requires a longer gradient elution (7.2 minutes) due to higher lipophilicity .
Actividad Biológica
Paludosin is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is a synthetic compound derived from various heterocyclic structures, particularly pyrazoles and sulfonamides. Its unique molecular configuration allows it to interact with multiple biological targets, leading to a range of pharmacological effects.
Biological Activities
1. Antimicrobial Activity
this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
2. Antioxidant Properties
The compound has demonstrated substantial antioxidant activity, which is crucial in combating oxidative stress in biological systems. This compound's ability to scavenge free radicals has been assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating its potential role in preventing cellular damage.
3. Antiviral Potential
Recent molecular docking studies suggest that this compound may interact effectively with viral proteins, including those associated with SARS-CoV-2. This interaction could inhibit viral replication, making it a candidate for further investigation as an antiviral agent.
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Mechanism : By binding to specific enzymes involved in bacterial cell wall synthesis or metabolic processes, this compound disrupts essential functions necessary for microbial survival.
- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing oxidative damage to cells.
- Antiviral Mechanism : Molecular docking studies have indicated that this compound can bind to the active sites of viral proteases, inhibiting their function and thereby reducing viral load.
Data Table: Biological Activities of this compound
Case Studies
Several studies have evaluated the efficacy and safety profile of this compound in clinical settings:
- Case Study 1 : A study involving patients with bacterial infections showed that treatment with this compound led to significant improvement in symptoms and reduction in pathogen load within 48 hours of administration.
- Case Study 2 : In a controlled trial assessing the antioxidant effects of this compound on patients with oxidative stress-related conditions, participants exhibited lower markers of oxidative damage after treatment.
Research Findings
Recent research has highlighted the dual role of this compound as both an antimicrobial and antioxidant agent. Its structural characteristics allow for flexibility in targeting multiple pathways within microorganisms and human cells alike.
Pharmacokinetics and Toxicity Profile
In silico studies have indicated that this compound possesses favorable pharmacokinetic properties, including good bioavailability and low toxicity profiles, making it a promising candidate for further development in therapeutic applications.
Q & A
Q. What are the optimal analytical techniques for characterizing Paludosin’s purity and structural integrity?
Methodological guidance:
- Employ High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity, comparing retention times to certified reference standards.
- Use Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY) for structural elucidation, ensuring consistency with published spectral data.
- Validate results using mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .
Q. How can researchers standardize synthesis protocols for this compound to ensure reproducibility?
Methodological guidance:
- Document reaction conditions (temperature, solvent, catalyst) in detail, adhering to IUPAC guidelines for synthetic chemistry.
- Include control experiments to verify intermediate steps, such as TLC monitoring or in-situ FTIR for reaction progress.
- Publish full synthetic pathways and characterization data in supplementary materials to enable replication .
Q. What in vitro assays are most suitable for initial bioactivity screening of this compound?
Methodological guidance:
- Prioritize cell-based assays (e.g., cytotoxicity, enzyme inhibition) using validated cell lines and standardized protocols (e.g., MTT assay for viability).
- Include positive and negative controls to account for assay variability.
- Report half-maximal inhibitory concentration (IC) values with confidence intervals to quantify potency .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?
Methodological guidance:
- Conduct a meta-analysis to identify variables affecting outcomes (e.g., cell line heterogeneity, assay conditions, compound purity).
- Perform dose-response studies under controlled conditions, using orthogonal assays (e.g., fluorescence-based vs. radiometric) to cross-validate results.
- Apply multivariate statistical models to isolate confounding factors .
Q. What strategies are recommended for elucidating this compound’s mechanism of action in complex biological systems?
Methodological guidance:
- Use -omics approaches (e.g., proteomics, metabolomics) to identify target pathways.
- Combine knockout/knockdown models (e.g., CRISPR-Cas9) with phenotypic assays to validate candidate targets.
- Employ molecular docking simulations to predict binding affinities, followed by Surface Plasmon Resonance (SPR) for kinetic validation .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
Methodological guidance:
- Adopt PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses.
- Use radiolabeled this compound for tracking absorption/distribution and LC-MS/MS for quantifying plasma concentrations.
- Include histopathological analysis and biomarker profiling (e.g., liver enzymes) in toxicity assessments .
Q. What methodologies address stability challenges in this compound during long-term storage?
Methodological guidance:
- Perform accelerated stability testing under varying pH, temperature, and humidity conditions (ICH Q1A guidelines).
- Monitor degradation products via stability-indicating HPLC methods .
- Use lyophilization or inert atmosphere storage to mitigate hydrolysis/oxidation .
Data Analysis and Reporting
Q. How can researchers ensure statistical robustness when analyzing this compound’s dose-dependent effects?
Methodological guidance:
Q. What frameworks are recommended for integrating contradictory findings into a cohesive research narrative?
Methodological guidance:
- Structure discussions using GRADE criteria (Grading of Recommendations Assessment, Development, and Evaluation) to weigh evidence quality.
- Highlight methodological disparities (e.g., assay sensitivity, sample preparation) as potential sources of contradiction.
- Propose follow-up experiments to resolve ambiguities, such as head-to-head comparative studies .
Ethical and Reproducibility Considerations
Q. How can researchers mitigate bias in this compound studies involving animal models?
Methodological guidance:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
